Quinoline-5-sulfonyl chloride

Description

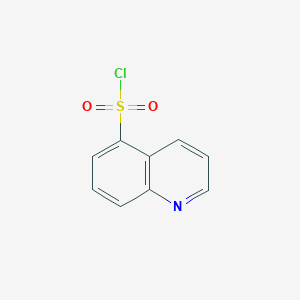

Structure

3D Structure

Properties

IUPAC Name |

quinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBMUOLGIDEIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588494 | |

| Record name | Quinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-84-2 | |

| Record name | 5-Quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinoline-5-sulfonyl Chloride: A Keystone Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline-5-sulfonyl Chloride

Quinoline-5-sulfonyl chloride (CAS No. 102878-84-2) is a pivotal heterocyclic building block in medicinal chemistry, most notably for its integral role in the synthesis of a class of drugs known as Rho-kinase (ROCK) inhibitors. The quinoline scaffold itself is a privileged structure in drug discovery, appearing in numerous compounds with a wide array of biological activities.[1] The addition of the highly reactive sulfonyl chloride group at the 5-position of the quinoline ring system creates a versatile intermediate, primed for the construction of complex sulfonamide-containing molecules. This guide provides a comprehensive technical overview of Quinoline-5-sulfonyl chloride, from its synthesis and chemical properties to its critical application in the development of targeted therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of Quinoline-5-sulfonyl chloride is essential for its effective handling, reaction optimization, and the characterization of its derivatives.

Table 1: Physicochemical Properties of Quinoline-5-sulfonyl Chloride

| Property | Value | Source(s) |

| CAS Number | 102878-84-2 | [2] |

| Molecular Formula | C₉H₆ClNO₂S | [2] |

| Molecular Weight | 227.67 g/mol | [2] |

| Appearance | Pale Beige Solid | [3] |

| Melting Point | 91-95 °C | [3] |

| Boiling Point | 355.9±17.0 °C (Predicted) | [3] |

| Density | 1.483±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO.[3] Due to the reactive nature of the sulfonyl chloride group, it is susceptible to hydrolysis in protic solvents like water and alcohols. Its low solubility in water can, however, be advantageous in certain synthetic procedures, protecting it from rapid hydrolysis.[4] It is generally soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), which are common solvents for its reactions. | |

| InChI Key | IGBMUOLGIDEIJH-UHFFFAOYSA-N | [2] |

Synthesis of Quinoline-5-sulfonyl Chloride: A Practical Approach

The synthesis of Quinoline-5-sulfonyl chloride is most commonly achieved via a Sandmeyer-type reaction starting from 5-aminoquinoline. This method offers a reliable and scalable route to this important intermediate.

Reaction Scheme: Synthesis from 5-Aminoquinoline

Caption: Synthesis of Quinoline-5-sulfonyl chloride from 5-aminoquinoline.

Detailed Experimental Protocol: Synthesis from 5-Aminoquinoline

This protocol is based on established methodologies for the diazotization of aromatic amines and subsequent sulfonyl chloride formation.[4][5]

Materials:

-

5-Aminoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-aminoquinoline in concentrated hydrochloric acid.

-

Cool the mixture to between -10 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.[5]

-

-

Sulfonylchlorination:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid, catalyzed by a small amount of copper(I) chloride. This is achieved by bubbling SO₂ gas through the acetic acid at 10-25 °C.

-

Cool the SO₂/acetic acid solution to 10-15 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂/acetic acid mixture. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the gas evolution ceases.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a larger beaker containing a mixture of ice and water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Quinoline-5-sulfonyl chloride.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford the final product as a pale beige solid.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity. The expected yield for this reaction is typically high, often exceeding 80%.[5]

Reactivity and Mechanism: The Sulfonylation of Amines

The synthetic utility of Quinoline-5-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride functional group towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the sulfonamide.

Caption: General mechanism for the formation of sulfonamides.

The causality behind this reaction choice is the robust and high-yielding nature of sulfonamide bond formation. The presence of a base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Application in Drug Discovery: Synthesis of ROCK Inhibitors

Quinoline-5-sulfonyl chloride is a key precursor for the synthesis of isoquinoline-based ROCK inhibitors, a class of drugs with therapeutic potential in cardiovascular diseases, glaucoma, and neurological disorders.[6] A prominent example is Fasudil, an isoquinoline sulfonamide derivative. While Fasudil itself is derived from isoquinoline-5-sulfonyl chloride, the synthetic principles are directly applicable to quinoline-based analogs.

Illustrative Synthetic Workflow: Synthesis of a Quinoline-based ROCK Inhibitor

The synthesis involves the coupling of Quinoline-5-sulfonyl chloride with a suitable amine, often a cyclic amine like homopiperazine in the case of Fasudil analogs.

Caption: Synthetic workflow for a quinoline-based ROCK inhibitor.

Step-by-Step Protocol: Synthesis of a Quinoline-5-sulfonamide Derivative

This generalized protocol illustrates the coupling reaction.[7]

Materials:

-

Quinoline-5-sulfonyl chloride

-

Desired primary or secondary amine (e.g., homopiperazine)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the amine and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve Quinoline-5-sulfonyl chloride (1 equivalent) in dichloromethane.

-

Add the Quinoline-5-sulfonyl chloride solution dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

-

Work-up:

-

Wash the reaction mixture with 1 M HCl to remove excess amine and triethylamine hydrochloride.

-

Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

-

Self-Validation: The identity and purity of the final sulfonamide product should be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Characterization and Spectral Data

Accurate characterization of Quinoline-5-sulfonyl chloride is crucial for quality control and for confirming the structure of its derivatives.

Table 2: Spectroscopic Data for Quinoline-5-sulfonyl Chloride

| Technique | Expected Characteristics |

| ¹H NMR | The ¹H NMR spectrum of the quinoline ring system typically shows complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic coupling patterns. The proton at the C4 position is expected to be a doublet of doublets due to coupling with H2 and H3. Protons on the benzene portion of the ring will also show distinct splitting patterns. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group. |

| ¹³C NMR | The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the sulfonyl chloride group (C5) will be deshielded and appear at a characteristic downfield chemical shift. Carbons in the pyridine ring (C2, C3, C4, C8a) will have different chemical shifts compared to those in the benzene ring (C5, C6, C7, C8, C4a) due to the influence of the nitrogen atom. |

| FTIR (cm⁻¹) | The FTIR spectrum will show strong characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric S=O stretch) and 1180-1160 cm⁻¹ (symmetric S=O stretch). Aromatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[8] |

Safety and Handling

Quinoline-5-sulfonyl chloride is a reactive and corrosive compound that requires careful handling.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[9]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. It is hygroscopic and should be stored under an inert atmosphere.

Conclusion

Quinoline-5-sulfonyl chloride is a valuable and versatile reagent in medicinal chemistry, particularly for the synthesis of ROCK inhibitors and other biologically active sulfonamides. Its synthesis from readily available starting materials and its predictable reactivity make it an important tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. This guide has provided a detailed technical overview to support researchers in their endeavors to utilize this key building block for the advancement of novel therapeutics.

References

- Preparation method of quinoline-5-sulfonyl chloride. CN103724263A.

- Synthesis and preparation method of fasudil hydrochloride. CN102603715A.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

- Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Benchchem.

- SAFETY D

- Quinoline-5-sulfonyl chloride. CymitQuimica.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.

- Quinoline-5-sulfonyl Chloride | CAS 102878-84-2. Santa Cruz Biotechnology.

- 8-Quinolinesulfonyl chloride 18704-37-5 wiki. Guidechem.

- CAS 102878-84-2 | Quinoline-5-sulfonyl Chloride Supplier. Clinivex.

- 8-Quinolinesulfonyl chloride 98%. Sigma-Aldrich.

- 102878-84-2|Quinoline-5-sulfonyl chloride|BLD Pharm.

-

Quinoline-5-sulfonyl chloride | C9H6ClNO2S | CID 16787232. PubChem. [Link]

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.

- Quinoline-5-sulfonyl Chloride | 102878-84-2. ChemicalBook.

- Isoquinoline-5-sulfonyl chloride hydrochloride. AK Scientific, Inc.

- Synthesis of Fasudil hydrochloride.

- A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases. Journal of Clinical Medicine.

- The Physical and Chemical Properties of Quinoline.

- Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Cellular and Molecular Life Sciences.

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Rho Kinase (ROCK) Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology.

- Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry.

- A review on ROCK-II inhibitors: From molecular modelling to synthesis. Bioorganic & Medicinal Chemistry Letters.

- 8-Quinolinesulfonyl chloride. CAS Common Chemistry.

- 8-Quinolinesulfonyl Chloride. Tokyo Chemical Industry.

- 8-Quinolinesulfonyl Chloride, 5G. Lab Pro Inc.

- Quinoline-8-sulfonyl Chloride | 18704-37-5. Tokyo Chemical Industry (India) Pvt. Ltd.

- SAFETY D

- FM25759 - Safety D

- Rho kinase inhibitor. Wikipedia.

- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Molecules.

- Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Experimental Pharmacology.

- Recent advances in the development of Rho kinase inhibitors (2015–2021). Archiv der Pharmazie.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.

- Quinoline. Wikipedia.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- QUINOLINE-8-SULFONIC ACID SODIUM SALT(70086-60-1) 1H NMR spectrum. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Molecular Architecture and Synthetic Protocols: Quinoline-5-sulfonyl Chloride

[1]

Executive Summary

Quinoline-5-sulfonyl chloride (CAS: 102878-84-2) represents a critical pharmacophore in medicinal chemistry, serving as a high-value intermediate for the synthesis of sulfonamide-based therapeutics.[1][2] Unlike its more ubiquitous isomer, quinoline-8-sulfonyl chloride, the 5-isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in the development of kinase inhibitors, antibacterial agents, and 5-HT receptor antagonists.

This technical guide provides a rigorous analysis of the molecule’s structural properties, validated synthetic pathways, and spectroscopic signatures, designed to support researchers in optimizing lead generation and chemical probe development.

Part 1: Molecular Specification & Fundamental Architecture

The quinoline scaffold consists of a benzene ring fused to a pyridine ring. In Quinoline-5-sulfonyl chloride , the sulfonyl chloride functional group (

Core Data Table

| Property | Specification |

| IUPAC Name | Quinoline-5-sulfonyl chloride |

| CAS Number | 102878-84-2 |

| Molecular Formula | |

| Molecular Weight | 227.67 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 91–95 °C (varies by purity/polymorph) |

| Solubility | Soluble in DCM, THF, Acetone; Hydrolyzes in Water |

| Storage | < 4°C, Hygroscopic, Store under Argon/Nitrogen |

Structural Visualization

The following diagram illustrates the atomic numbering and the steric environment of the 5-sulfonyl group. Note the proximity of the nitrogen lone pair (N1) relative to the C5 position, which influences electronic distribution but is spatially distant enough to allow independent functionalization.

Part 2: Synthetic Pathways and Mechanistic Insights

Achieving regioselectivity is the primary challenge in synthesizing quinoline-5-sulfonyl chloride. Direct chlorosulfonation of quinoline typically yields a mixture of the 5- and 8-isomers due to the electronic directing effects of the nitrogen atom in strong acid.

Method A: The Diazonium Route (High Purity)

This is the preferred method for pharmaceutical applications requiring high regiochemical purity. It utilizes 5-aminoquinoline as a starting material, ensuring the sulfonyl group is installed exclusively at the C5 position via a Sandmeyer-type reaction.

-

Diazotization: 5-Aminoquinoline is treated with sodium nitrite (

) in concentrated HCl at 0°C to form the diazonium salt. -

Chlorosulfonylation: The diazonium species reacts with sulfur dioxide (

) in the presence of Copper(I) or Copper(II) chloride in acetic acid. This displaces the diazo group with the sulfonyl chloride moiety.

Method B: Direct Chlorosulfonation (Industrial/Bulk)

Reaction of quinoline with excess chlorosulfonic acid (

-

Mechanism: Electrophilic aromatic substitution.

-

Drawback: The protonated quinolinium ring directs substitution to positions 5 and 8. Separation of the 5-isomer from the 8-isomer requires tedious fractional crystallization or chromatography.

Synthetic Workflow Visualization

Part 3: Spectroscopic Characterization

Identification of the 5-isomer relies on distinguishing the splitting patterns of the benzene ring protons from those of the 8-isomer.

NMR Signature (

NMR, 400 MHz,

)

The sulfonyl chloride group is strongly electron-withdrawing, causing significant downfield shifts (deshielding) of the adjacent protons.

| Proton | Approx. Shift ( | Multiplicity | Structural Assignment |

| H-2 | 9.10 – 9.15 | dd | Pyridine ring (adjacent to N, most deshielded) |

| H-4 | 8.60 – 8.70 | d | Pyridine ring (peri-position to C5) |

| H-8 | 8.35 – 8.45 | d | Benzene ring |

| H-6 | 8.20 – 8.30 | dd | Benzene ring (ortho to |

| H-7 | 7.80 – 7.90 | t/dd | Benzene ring (meta to |

| H-3 | 7.60 – 7.70 | dd | Pyridine ring |

Key Diagnostic Feature: In the 5-isomer, H-4 and H-6 are significantly deshielded due to the proximity of the sulfonyl group. In the 8-isomer, the deshielding effect is most pronounced on H-7 and H-2.

Infrared (IR) Spectroscopy[1]

-

Asymmetric

stretch: 1370–1390 -

Symmetric

stretch: 1170–1190 -

C-H stretch (aromatic): 3050–3100

Part 4: Applications in Drug Discovery

Quinoline-5-sulfonyl chloride acts as a versatile "warhead" or scaffold linker in several therapeutic classes.

1. Kinase Inhibitors

The quinoline core mimics the purine ring of ATP, allowing it to bind to the ATP-binding cleft of protein kinases. The sulfonyl group provides a rigid linker to extend substituents into the solvent-accessible region or hydrophobic pockets.

-

Example: Derivatization with piperazines or morpholines to improve solubility and pharmacokinetic profiles.

2. Antibacterial Sulfonamides

Sulfonamides derived from this scaffold have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by inhibiting dihydropteroate synthase (DHPS), similar to traditional sulfa drugs but with an altered resistance profile due to the bulky quinoline lipophilicity.

3. 5-HT Receptor Antagonists

Substituted quinoline-5-sulfonamides have been investigated as antagonists for serotonin receptors (5-HT6), targeting CNS disorders such as cognitive impairment and anxiety.

Part 5: Handling and Stability Protocols

Safety Warning: Quinoline-5-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is a lachrymator.

-

Moisture Control: The compound is sensitive to hydrolysis.[2] It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen) at temperatures below 4°C.

-

Reaction Conditions: When using as a reagent, ensure all solvents (DCM, THF, DMF) are anhydrous. Use a non-nucleophilic base (e.g., Triethylamine, DIPEA) to scavenge the HCl byproduct generated during sulfonamide formation.

-

Quenching: Quench unused reagent with a dilute sodium bicarbonate solution to neutralize the acid and hydrolyze the chloride safely.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16787232, Quinoline-5-sulfonyl chloride. Retrieved from [Link]

-

American Chemical Society (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts. (Contextual reference for Method A). Retrieved from [Link][3]

-

ResearchGate (2016). Synthesis and antimicrobial activity of quinoline-5-sulfonamide derivatives. Retrieved from [Link]

5-Quinolinesulfonyl Chloride: Physical Properties & Technical Guide

This guide provides a rigorous technical analysis of 5-Quinolinesulfonyl Chloride (5-QSC) . It is designed for researchers requiring precise physicochemical data, synthesis workflows, and handling protocols for drug development and organic synthesis.

Executive Summary

5-Quinolinesulfonyl chloride (5-QSC) is a critical heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals, including COMT inhibitors (for Parkinson’s disease) and antimicrobial agents .

Critical Distinction: Unlike its regioisomer 8-quinolinesulfonyl chloride , which is widely used as a fluorescent derivatizing agent for amines, 5-QSC is predominantly utilized as a pharmacophore scaffold . While it possesses intrinsic fluorescence characteristic of the quinoline core, its primary utility lies in its electrophilic reactivity for introducing the quinoline moiety into bioactive molecules.[1]

Chemical Identity & Structural Analysis[2][3][4]

| Attribute | Detail |

| IUPAC Name | Quinoline-5-sulfonyl chloride |

| CAS Registry Number | 102878-84-2 |

| Molecular Formula | C₉H₆ClNO₂S |

| Molecular Weight | 227.67 g/mol |

| SMILES | ClS(=O)(=O)c1cccc2cccnc12 |

| Structural Feature | Electrophilic sulfonyl chloride group at the C5 position of the quinoline ring.[2][3] |

Structural Visualization

The following diagram illustrates the core structure and the numbering system to distinguish it from the 8-isomer.

Figure 1: Structural decomposition of 5-QSC highlighting the reactive center.

Physical Characteristics Profile

The following data aggregates experimental values and high-confidence predictive models.

Table 1: Physicochemical Properties

| Property | Value / Range | Source/Note |

| Physical State | Solid (Crystalline Powder) | Standard conditions |

| Appearance | Pale Beige to Off-White | Oxidizes/darkens upon air exposure |

| Melting Point | 91 – 95 °C | Experimental [1][2] |

| Boiling Point | ~356 °C (Predicted) | Decomposes before boiling at atm pressure |

| Density | ~1.48 g/cm³ | Predicted |

| Solubility | Soluble in DCM, CHCl₃, THF, DMSO | Reacts with protic solvents (MeOH, H₂O) |

| Hygroscopicity | High | Hydrolyzes to sulfonic acid in moist air |

Solubility & Solvent Compatibility[1][5]

-

Recommended Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).[1]

-

Incompatible Solvents: Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines (unless intended as reactants).[1]

-

Stability Note: Solutions in DMSO should be used immediately as sulfonyl chlorides can slowly decompose in polar aprotic solvents over time.[1]

Synthesis & Reactivity Workflows

Synthesis Pathway

Direct chlorosulfonation of quinoline often yields a mixture favoring the 8-isomer. High-purity 5-QSC is best synthesized via diazotization of 5-aminoquinoline (Sandmeyer-type reaction).

Figure 2: Synthesis of 5-QSC via the Meerwein reaction pathway.

Reactivity: Sulfonamide Formation

The primary application of 5-QSC is the formation of sulfonamides.[4][5] This reaction is sensitive to moisture.[1][6]

Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur atom, followed by the elimination of chloride.[1]

Protocol 1: General Sulfonylation Procedure

-

Reagents: 5-QSC (1.0 equiv), Amine (1.0–1.2 equiv), Triethylamine (TEA) or DIPEA (2.0 equiv).

-

Solvent: Anhydrous DCM or THF.[1]

-

Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve the amine and base (TEA) in anhydrous DCM under nitrogen. Cool to 0°C.[1]

-

Addition: Dissolve 5-QSC in a minimum volume of DCM and add dropwise to the amine solution. Note: Exothermic reaction.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (often 50% EtOAc/Hexane) or LC-MS.

-

Quench: Add saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1][7]

-

Purification: Flash column chromatography.

Quality Control & Stability Assessment

Purity Assessment (Hydrolysis Method)

Since 5-QSC is unstable on many LC-MS columns (due to hydrolysis in aqueous mobile phases), a derivatization check is the most robust purity assay.

Self-Validating Protocol:

-

Take a small aliquot (~10 mg) of 5-QSC.

-

React immediately with excess morpholine or benzylamine in DCM.[1]

-

Analyze the resulting stable sulfonamide via HPLC/LC-MS.

-

Interpretation: The ratio of Sulfonamide (Active) to Sulfonic Acid (Hydrolyzed impurity) represents the effective purity of the reagent.[1]

Storage & Handling[1]

-

Moisture Sensitivity: CRITICAL . The chloride leaving group is highly susceptible to hydrolysis, forming 5-quinolinesulfonic acid (MP > 300°C, insoluble in DCM).

-

Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen). Desiccator storage is mandatory.[1]

-

Visual Indicator: If the pale beige solid turns green or develops a sharp acidic odor (HCl gas), significant decomposition has occurred.[1]

Spectroscopic Signature

-

UV-Vis: Absorption maxima typically around 230 nm and 310 nm (characteristic of the quinoline core).

-

Fluorescence: While 5-sulfonamides are fluorescent, they are generally less intense than 8-sulfonamides (Dansyl derivatives). The fluorescence is often pH-dependent due to the protonation of the quinoline nitrogen (pKa ~ 4-5).

-

1H NMR (CDCl₃, 400 MHz):

-

Expect aromatic signals in the range of 7.5 – 9.2 ppm .

-

The proton at C2 (adjacent to Nitrogen) is typically the most deshielded doublet (~9.0–9.2 ppm).[1]

-

The proton at C6 (ortho to sulfonyl) will show significant downfield shifting due to the electron-withdrawing -SO₂Cl group.

-

References

-

PubChem. Quinoline-5-sulfonyl chloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

ResearchGate. Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives. (Referenced for sulfonylation protocols).[1][2][7][6][8] Available at: [Link]

Sources

- 1. WO2012026529A1 - Novel production method for isoquinoline derivatives and salts thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-5-sulfonyl chloride | C9H6ClNO2S | CID 16787232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5 [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 8-Quinolinesulfonyl chloride | 18704-37-5 [chemicalbook.com]

- 7. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Quinoline-5-sulfonyl Chloride

This guide provides a comprehensive exploration of the spectroscopic properties of quinoline-5-sulfonyl chloride, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers not only a repository of spectroscopic data but also delves into the underlying principles and practical methodologies for its characterization. We will examine the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing expert interpretation and field-proven insights into the experimental choices and potential challenges.

Introduction: The Significance of Quinoline-5-sulfonyl Chloride

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of a sulfonyl chloride group at the 5-position of the quinoline ring system creates a highly reactive and versatile intermediate. This functional group can be readily converted into a wide range of sulfonamides, sulfonate esters, and other derivatives, making it a valuable building block for the synthesis of novel compounds with diverse biological activities.[1] Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products.

Synthesis and Structural Validation Workflow

The synthesis of quinoline-5-sulfonyl chloride can be achieved through various methods, with a common approach being the diazotization of 5-aminoquinoline followed by a sulfonyl chlorination reaction. A thorough spectroscopic analysis is crucial to confirm the successful synthesis and purity of the product.

Caption: A generalized workflow for the synthesis and spectroscopic validation of Quinoline-5-sulfonyl Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] Due to the reactive nature of the sulfonyl chloride moiety, care must be taken in sample preparation to avoid hydrolysis. Anhydrous deuterated solvents, such as chloroform-d (CDCl₃), are recommended.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of quinoline-5-sulfonyl chloride is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring. The electron-withdrawing nature of the sulfonyl chloride group will significantly influence the chemical shifts of the protons, particularly those on the same ring. Based on data from analogous compounds, the predicted ¹H NMR spectrum is as follows:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| H-2 | ~8.9 | dd | J = 4.2, 1.7 | Downfield shift due to proximity to the nitrogen atom. |

| H-3 | ~7.4 | dd | J = 8.2, 4.2 | Shielded relative to H-2 and H-4. |

| H-4 | ~8.2 | dd | J = 8.2, 1.7 | Downfield shift due to deshielding by the nitrogen and the sulfonyl chloride group. |

| H-6 | ~8.0 | d | J = 7.5 | Significant downfield shift due to the ortho-position relative to the strongly electron-withdrawing SO₂Cl group. |

| H-7 | ~7.8 | t | J = 8.0 | Downfield shift, but less pronounced than H-6 and H-8. |

| H-8 | ~8.4 | d | J = 8.5 | Downfield shift due to the peri-interaction and electronic effect of the SO₂Cl group. |

The predicted spectrum is based on the known values for unsubstituted quinoline and the expected deshielding effects of the sulfonyl chloride group.[1] The protons on the benzene ring (H-6, H-7, H-8) are expected to be shifted significantly downfield compared to the parent quinoline molecule.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide a "carbon fingerprint" of the molecule, with nine distinct signals expected for the nine carbon atoms of the quinoline ring. The carbon atom directly attached to the sulfonyl chloride group (C-5) will be significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~151 | Proximity to nitrogen. |

| C-3 | ~122 | Shielded relative to C-2 and C-4. |

| C-4 | ~136 | Deshielded by nitrogen. |

| C-4a | ~129 | Bridgehead carbon. |

| C-5 | ~138 | Strong deshielding by the directly attached SO₂Cl group. |

| C-6 | ~128 | Deshielded by the adjacent SO₂Cl group. |

| C-7 | ~130 | Less affected by the SO₂Cl group. |

| C-8 | ~132 | Deshielded by the SO₂Cl group. |

| C-8a | ~149 | Bridgehead carbon, adjacent to nitrogen. |

These predictions are based on the established ¹³C NMR data for quinoline and the anticipated electronic effects of the sulfonyl chloride substituent.[2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of quinoline-5-sulfonyl chloride into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of anhydrous CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and is used as a reference (0.00 ppm).[1]

-

Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher). Standard pulse programs are generally sufficient. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be employed.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.[3] For quinoline-5-sulfonyl chloride, the key diagnostic signals will be those corresponding to the sulfonyl chloride group and the aromatic quinoline ring system.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the quinoline ring. |

| ~1600, 1580, 1500 | Medium-Strong | C=C and C=N stretching | Typical aromatic ring vibrations of the quinoline system. |

| ~1370-1350 | Strong | Asymmetric S=O stretch | A characteristic and strong absorption for sulfonyl chlorides.[3] |

| ~1180-1160 | Strong | Symmetric S=O stretch | Another characteristic and strong absorption for sulfonyl chlorides.[3] |

| ~830-750 | Strong | C-H out-of-plane bending | The pattern of these bands can sometimes give information about the substitution pattern on the aromatic rings. |

| ~600-500 | Medium | S-Cl stretch | Characteristic absorption for the sulfur-chlorine bond. |

The two strong bands for the S=O stretching are the most definitive indicators of the sulfonyl chloride group.

Experimental Protocol for IR Spectroscopy

Due to the reactivity of quinoline-5-sulfonyl chloride, care must be taken to minimize exposure to atmospheric moisture.

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry a small amount of spectroscopic grade KBr.

-

In a dry environment (e.g., a glove box or under a stream of dry nitrogen), grind a small amount of quinoline-5-sulfonyl chloride with the dry KBr using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition: Immediately acquire the IR spectrum. A background spectrum of the empty sample compartment should be run first.

Caption: Workflow for preparing a KBr pellet for IR analysis of a moisture-sensitive compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum and Fragmentation

The nominal molecular weight of quinoline-5-sulfonyl chloride (C₉H₆ClNO₂S) is 227 g/mol . The high-resolution mass should be consistent with this formula. The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak) and one sulfur atom.

Key Predicted Fragment Ions:

-

m/z 227/229: Molecular ion peak ([M]⁺˙) showing the characteristic 3:1 isotopic ratio for chlorine.

-

m/z 128: Loss of the sulfonyl chloride radical (·SO₂Cl), resulting in the quinolinyl cation. This is expected to be a prominent peak.

-

m/z 127: Loss of HCl and SO₂, a possible rearrangement and fragmentation pathway.

-

m/z 101: Loss of HCN from the m/z 128 fragment.

A Note on Electrospray Ionization (ESI): When using ESI-MS, particularly in the presence of protic solvents, there is a high probability of observing the hydrolyzed product, quinoline-5-sulfonic acid, at m/z 226 ([M-Cl+OH+H]⁺).[4] This is an important consideration during analysis, as the molecular ion of the sulfonyl chloride itself may be weak or absent.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of quinoline-5-sulfonyl chloride in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Ionization Method: Depending on the available instrumentation, either Electron Ionization (EI) or a soft ionization technique like ESI or APCI can be used. EI is more likely to show fragmentation, while ESI may favor the observation of the molecular ion (or its hydrolyzed product).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-300).

Conclusion

The comprehensive spectroscopic characterization of quinoline-5-sulfonyl chloride requires a multi-technique approach. While ¹H and ¹³C NMR provide the most detailed structural information, IR spectroscopy is invaluable for confirming the presence of the key sulfonyl chloride functional group. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By understanding the predicted spectroscopic data and employing the appropriate experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the success of their research and development endeavors.

References

-

Dampc, B., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3984. Available at: [Link]

-

TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. Available at: [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

PubChem. (n.d.). 8-Quinolinesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 5-isoquinoline sulfonyl chloride.

-

PubChem. (n.d.). Quinoline-5-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of Quinoline-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-5-sulfonyl chloride is a pivotal reagent and intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its reactivity, which also dictates its stability profile. This guide provides a comprehensive examination of the stability of quinoline-5-sulfonyl chloride and delineates its primary degradation pathways. By synthesizing established principles of sulfonyl chloride chemistry with the known behavior of the quinoline scaffold, this document offers a predictive and practical framework for handling, storing, and analyzing this important chemical entity. We will explore the mechanistic underpinnings of its degradation under various stress conditions, including hydrolysis, thermolysis, and photolysis, and provide detailed protocols for conducting forced degradation studies to identify and quantify potential degradants.

Introduction: The Dichotomy of Reactivity and Stability

Quinoline-5-sulfonyl chloride (QSC) belongs to the class of sulfonyl chlorides, which are renowned for their high electrophilicity at the sulfur atom. This reactivity is the cornerstone of their synthetic utility, enabling the formation of sulfonamides, sulfonates, and other sulfur-containing functionalities.[1] However, this inherent reactivity also renders them susceptible to degradation, primarily through nucleophilic attack. The quinoline moiety, a fused aromatic heterocycle, introduces additional chemical complexities, including potential sites for electrophilic and nucleophilic substitution, and contributes to the molecule's photochemical properties.[2][3]

Understanding the stability of QSC is not merely an academic exercise; it is a critical aspect of its practical application. For process chemists, knowledge of degradation pathways informs the optimization of reaction conditions to maximize yield and purity. For analytical scientists, it is the basis for developing stability-indicating methods for quality control. And for drug development professionals, a thorough understanding of potential degradants is a regulatory imperative to ensure the safety and efficacy of the final drug product.

This guide will deconstruct the factors governing the stability of QSC and provide a framework for its systematic investigation.

Core Stability Profile of Quinoline-5-sulfonyl Chloride

The stability of quinoline-5-sulfonyl chloride is primarily dictated by the susceptibility of the sulfonyl chloride group to nucleophilic attack and the integrity of the quinoline ring system under various environmental stressors.

Hydrolytic Stability: The Predominant Degradation Pathway

The most significant degradation pathway for quinoline-5-sulfonyl chloride is hydrolysis, which leads to the formation of the corresponding quinoline-5-sulfonic acid. This reaction is facile and is a key consideration for the handling and storage of the compound.

The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis, allowing for their preparation in aqueous media under certain conditions.[4] However, for the purpose of ensuring stability, exposure to moisture should be minimized.

The rate of hydrolysis is significantly influenced by the pH of the medium. Under neutral and alkaline conditions, the hydrolysis of aromatic sulfonyl chlorides proceeds readily.[5] The solubility of the parent quinoline molecule is known to be pH-dependent, with increased solubility at lower pH values due to the protonation of the quinoline nitrogen (pKa ≈ 4.9).[6][7] This suggests that the hydrolytic degradation of QSC may also be pH-dependent, although the protonation state of the quinoline ring could also influence the electrophilicity of the sulfonyl chloride group.

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed primary hydrolytic degradation of quinoline-5-sulfonyl chloride.

A recent study on 8-hydroxyquinoline-5-sulfonyl chloride confirmed the formation of the corresponding sulfonic acid as a result of hydrolysis during mass spectrometry analysis, providing direct evidence for this degradation pathway in a closely related analogue.[8]

Thermal Stability

While sulfonyl chlorides are generally considered to be thermally stable, the presence of the quinoline ring introduces the potential for more complex thermal degradation pathways. Studies on the thermal degradation of related quinoline compounds, such as quinclorac, have shown that significant degradation occurs at elevated temperatures (e.g., 54°C over 14 weeks).[9] For quinoline-5-sulfonyl chloride, it is plausible that prolonged exposure to high temperatures could lead to decomposition, potentially involving the quinoline ring itself. However, under typical storage and reaction conditions, significant thermal degradation is less likely to be the primary stability concern compared to hydrolysis.

Photostability

The quinoline ring system is known to be photosensitive. Studies on the photodegradation of quinoline in water have shown that it degrades upon exposure to sunlight, with the rate being influenced by pH and the presence of hydroxyl radical producers.[10] The identified photoproducts of quinoline include hydroxylated derivatives such as 2-hydroxyquinoline and 8-hydroxyquinoline.[10] It is therefore reasonable to assume that quinoline-5-sulfonyl chloride will also exhibit photosensitivity. The absorption of UV light by the quinoline chromophore could lead to the formation of excited states that can undergo various reactions, including cleavage of the C-S bond or reactions involving the aromatic rings.

Potential Photodegradation Reactions:

-

Homolytic Cleavage: The C-S bond could undergo homolytic cleavage to generate a quinolinyl radical and a sulfonyl chloride radical.

-

Ring Modification: Photochemical reactions could lead to hydroxylation or other modifications of the quinoline ring, similar to the parent compound.

Elucidation of Degradation Pathways: A Forced Degradation Approach

Forced degradation studies are an indispensable tool for identifying potential degradation products and elucidating degradation pathways.[11] These studies involve subjecting the compound of interest to stress conditions that are more severe than those it would encounter during normal handling and storage.

Designing a Forced Degradation Study for Quinoline-5-sulfonyl Chloride

A comprehensive forced degradation study for quinoline-5-sulfonyl chloride should include the following stress conditions:

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at room temperature and 60°C | Quinoline-5-sulfonic acid |

| Basic Hydrolysis | 0.1 M NaOH at room temperature | Quinoline-5-sulfonic acid |

| Oxidative Degradation | 3% H₂O₂ at room temperature | N-oxides, hydroxylated quinolines |

| Thermal Degradation | Solid state at 60°C and 80°C | Complex mixture of decomposition products |

| Photodegradation | Solution exposed to UV light (e.g., 254 nm and 365 nm) | Hydroxylated quinolines, ring-opened products |

Rationale for Experimental Choices:

-

Acidic and Basic Conditions: These conditions are chosen to probe the pH-dependent hydrolysis of the sulfonyl chloride group.[11]

-

Oxidative Conditions: Hydrogen peroxide is a common oxidant used in forced degradation studies to simulate oxidative stress.[12]

-

Thermal Stress: Elevated temperatures are used to accelerate thermal decomposition processes.[9]

-

Photolytic Stress: Exposure to UV light is critical for assessing the photosensitivity of the quinoline moiety.[10]

Analytical Methodology for Degradation Product Identification

A combination of analytical techniques is essential for the separation, identification, and quantification of degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products. A stability-indicating method should be developed and validated to ensure that all significant degradants are resolved from the main peak and from each other.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification of degradation products. By providing the molecular weight and fragmentation patterns of the eluted peaks, it allows for the structural elucidation of the degradants.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation followed by NMR analysis is often necessary.

Workflow for a Forced Degradation Study:

Caption: Experimental workflow for a forced degradation study of quinoline-5-sulfonyl chloride.

Practical Recommendations for Handling and Storage

Based on the stability profile of quinoline-5-sulfonyl chloride, the following recommendations are crucial for maintaining its integrity:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The use of an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent exposure to moisture and oxygen.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvent Selection: When used in reactions, ensure that the solvents are anhydrous to prevent premature hydrolysis.

Conclusion

The stability of quinoline-5-sulfonyl chloride is a critical parameter that influences its successful application in research and development. This technical guide has provided a comprehensive overview of its stability profile, with a primary focus on its susceptibility to hydrolysis. The proposed degradation pathways and the detailed methodology for conducting forced degradation studies offer a robust framework for scientists to proactively manage the stability of this important reagent. By understanding the interplay between the reactive sulfonyl chloride group and the quinoline scaffold, researchers can implement appropriate handling and storage procedures, develop reliable analytical methods, and ultimately, ensure the quality and integrity of their scientific endeavors.

References

-

Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. [Link]

-

Zhang, T., et al. (2018). Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(4), 48-55. [Link]

-

Chem-Impex. (n.d.). Isoquinoline-5-sulfonic acid. Chem-Impex. [Link]

-

Avdeef, A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules, 24(4), 806. [Link]

-

MDPI. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic addition to quinolines and isoquinolines. Organic Chemistry Portal. [Link]

-

Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804. [Link]

- Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.

-

MDPI. (2022). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. [Link]

-

MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

-

PMC. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. PMC. [Link]

-

PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

-

ResearchGate. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

-

Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. University of Chemistry and Technology, Prague. [Link]

-

BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

ResearchGate. (2020). A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis. ResearchGate. [Link]

-

YouTube. (2020). Reactivity of Quinoline. YouTube. [Link]

-

Molecules. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules. [Link]

-

Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

-

ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

-

PubChem. (n.d.). Quinoline-5-sulfonyl chloride. PubChem. [Link]

-

Science Publications. (2014). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [Link]

-

ResearchGate. (2020). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

-

Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Quora. [Link]

-

SIELC Technologies. (2018). Quinoline-5-sulphonic acid. SIELC Technologies. [Link]

-

Chromatography Forum. (2012). Forced degradation studies. Chromatography Forum. [Link]

-

ResearchGate. (2020). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. ResearchGate. [Link]

-

PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]

-

PubMed. (2022). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

-

MDPI. (2022). Comparison of the Degradation Performance of Seven Different Choline Chloride-Based DES Systems on Alkaline Lignin. MDPI. [Link]

-

ResearchGate. (2022). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. ResearchGate. [Link]

-

Semantic Scholar. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Semantic Scholar. [Link]

-

PMC. (2023). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. PMC. [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

-

PMC. (2019). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. PMC. [Link]

-

ResearchGate. (2020). (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate. [Link]

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Quinoline-5-sulfonyl chloride and its isomers (e.g., 8-quinolinesulfonyl chloride)

A Critical Analysis of Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

Quinoline-5-sulfonyl chloride (5-QSC ) and its regioisomer, 8-quinolinesulfonyl chloride (8-QSC ), represent a class of "privileged scaffolds" in organic synthesis and chemical biology. While chemically similar, their applications diverge significantly due to the positional relationship between the sulfonyl group and the quinoline nitrogen.

5-QSC is primarily utilized as a robust fluorogenic derivatizing agent for amines, offering high stability and distinct Stokes shifts. In contrast, 8-QSC is chemically unique due to the peri-positioning of the nitrogen, enabling it to function as a zinc-chelating sensor precursor (e.g., TSQ) and a specialized coupling agent in oligonucleotide synthesis. This guide provides an in-depth technical analysis of their production, reactivity profiles, and experimental deployment.

Chemical Architecture & Comparative Properties

The utility of these isomers is dictated by their electronic and steric environments. The critical distinction lies in the N-C8-SO2 interaction in the 8-isomer, which is absent in the 5-isomer.

| Feature | Quinoline-5-sulfonyl Chloride (5-QSC) | 8-Quinolinesulfonyl Chloride (8-QSC) |

| CAS Number | 102878-84-2 | 18704-37-5 |

| Molecular Structure | Sulfonyl group at C5 (para to N-ring fusion) | Sulfonyl group at C8 (adjacent to N) |

| Reactivity Profile | Standard electrophile; forms stable sulfonamides. | High reactivity; prone to forming inner salts. |

| Fluorescence | High quantum yield upon amide formation. | Weak native fluorescence; highly fluorescent upon Zn²⁺ chelation. |

| Primary Utility | HPLC derivatization, MedChem scaffold. | Zn²⁺ sensing, Oligonucleotide coupling. |

| Solubility | Soluble in DCM, Acetone, Acetonitrile. | Soluble in DCM; hydrolyzes rapidly in water. |

Mechanistic Insight (The "Zinc Switch"): In 8-QSC derivatives (sulfonamides), the quinoline nitrogen lone pair can quench fluorescence via Photoinduced Electron Transfer (PET). However, upon binding Zn²⁺, this lone pair is engaged in chelation, abolishing PET and "switching on" strong fluorescence. This mechanism is the foundation of TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) sensors. 5-QSC derivatives lack this geometry and are constitutively fluorescent.

Synthesis & Manufacturing Strategy

The synthesis of quinoline sulfonyl chlorides relies on Electrophilic Aromatic Substitution (EAS). The quinoline ring is deactivated by the nitrogen, directing electrophilic attack primarily to the 5- and 8-positions of the carbocyclic ring.[1]

2.1. Reaction Pathway

The standard industrial route utilizes chlorosulfonic acid (

Caption: Electrophilic chlorosulfonation of quinoline yielding 5- and 8- isomers.

2.2. Validated Synthesis Protocol (Chlorosulfonic Acid Route)

Note: This reaction is extremely exothermic. All steps must be performed in a fume hood.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl₂).

-

Charging: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool to 0°C using an ice-salt bath.

-

Addition: Add Quinoline (1.0 equiv) dropwise over 30-60 minutes. Critical: Keep internal temperature <10°C to prevent charring.

-

Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 100-120°C for 2-4 hours. Evolution of HCl gas indicates reaction progress.

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Safety: This step releases massive heat and HCl fumes.

-

-

Isolation:

-

8-QSC: typically precipitates as a solid. Filter, wash with cold water, and dry.

-

5-QSC: May remain in the filtrate or coprecipitate.[2] Extract the aqueous phase with Dichloromethane (DCM).

-

-

Purification: Recrystallize from benzene/petroleum ether or purify via flash column chromatography (Hexane/EtOAc) to separate isomers.

Analytical Applications: Fluorescence Derivatization

Quinoline-5-sulfonyl chloride is a powerful tool for the HPLC analysis of amines, amino acids, and polyamines.

3.1. Mechanism of Action

5-QSC reacts with primary and secondary amines to form stable sulfonamides. The rigidification of the fluorophore and the removal of the electron-withdrawing chloride group result in a compound with high quantum yield.

Key Advantages over Dansyl Chloride:

-

Steric Profile: Less bulky than the naphthalene ring of Dansyl, allowing reaction with sterically hindered amines.

-

Spectral Distinctness: Different excitation/emission maxima allow for multiplexing.

3.2. Derivatization Workflow

This protocol is self-validating: the disappearance of the chloride peak and appearance of the sulfonamide peak on HPLC confirms success.

Caption: Pre-column derivatization workflow for HPLC fluorescence detection.

Step-by-Step Protocol:

-

Buffer: Prepare 0.1 M Borate buffer (pH 9.0).

-

Reagent: Dissolve 5-QSC in HPLC-grade Acetonitrile (2 mg/mL). Prepare fresh.

-

Mix: Combine 100 µL Sample + 100 µL Buffer + 100 µL Reagent.

-

Incubate: Vortex and heat at 55°C for 15 minutes.

-

Quench: Add 20 µL of 2% Formic acid to stop the reaction and stabilize the sulfonamide.

-

Analyze: Inject onto C18 Reverse Phase column.

Specialized Applications of the 8-Isomer

While 5-QSC is an analytical tag, 8-QSC is a functional reagent.

4.1. Zinc Sensing (TSQ & Zinquin)

Derivatives of 8-QSC, such as TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide), are the gold standard for imaging labile Zinc pools in biological tissues (e.g., Islets of Langerhans, neurons).

-

Mechanism: The sulfonamide nitrogen and the quinoline nitrogen form a binding pocket specific for Zn²⁺. Binding locks the conformation and prevents PET quenching.

4.2. Oligonucleotide Synthesis Coupling

8-QSC is used as a condensing agent in the phosphotriester method.[3]

-

Advantage: Unlike other arylsulfonyl chlorides, 8-QSC forms a neutral inner salt intermediate during the reaction.[3] This prevents the generation of strong acidic byproducts that could depurinate the DNA or cleave the 5'-trityl protecting group.[3]

Medicinal Chemistry: The Sulfonamide Scaffold

Quinoline sulfonamides are bioactive pharmacophores. The position of the sulfonamide dictates target selectivity.

-

5-HT6 Antagonists: Arylsulfonyl quinolines (often at the 5- or 8-position) show high affinity for the Serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.

-

Kinase Inhibitors: The sulfonamide moiety acts as a hydrogen bond acceptor/donor hinge binder in the ATP pocket of various kinases.

Data Summary: Isomer Utility in Drug Design

| Target Class | Preferred Isomer Scaffold | Mechanism/Rationale |

| Metalloprotease Inhibitors | 8-Sulfonamide | Bidentate chelation of active site metal (Zn/Fe). |

| Serotonin (5-HT) Ligands | 5- & 8-Sulfonamide | Pi-stacking of quinoline; Sulfonamide H-bonds to receptor residues. |

| Antitumor Agents | 5-Sulfonamide | Intercalation properties; often coupled with piperazines. |

References

-

Synthesis & Regioselectivity

-

Fluorescence Applications

-

Oligonucleotide Synthesis

-

Medicinal Chemistry

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 3. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. TSQ = 98 HPLC 109628-27-5 [sigmaaldrich.com]

- 9. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of high-purity Quinoline-5-sulfonyl chloride

Part 1: Executive Summary & Chemical Context

The "Purity Paradox" of Sulfonyl Chlorides Quinoline-5-sulfonyl chloride (CAS: 102878-84-2) is a critical electrophile in the synthesis of bioactive sulfonamides, particularly in the development of kinase inhibitors and GPCR ligands.[1] While structurally homologous to the 5-isoquinoline derivative used in Fasudil manufacturing, the quinoline-5-isomer presents unique stability challenges.[1]

The core issue facing researchers is not merely finding a supplier, but finding a supplier whose "97% purity" claim holds true upon delivery. Sulfonyl chlorides are notoriously moisture-sensitive.[1] A bottle sitting on a warehouse shelf for six months can degrade significantly, releasing HCl and the corresponding sulfonic acid. Crucially, standard LC-MS protocols often fail to detect this degradation accurately because the acidic conditions of the LC method can induce the very hydrolysis you are trying to measure, or the sulfonic acid impurity may ionize poorly compared to the parent chloride.

This guide moves beyond a simple vendor list to establish a Self-Validating Sourcing Protocol . It empowers you to distinguish between synthesis-grade and high-purity reagents and provides the analytical framework to verify integrity before committing the material to a GMP campaign or high-stakes SAR (Structure-Activity Relationship) study.[1]

Part 2: Chemical Stability & The "In-Source" Artifact[1]

To source this chemical effectively, one must understand its failure modes. Quinoline-5-sulfonyl chloride degrades via nucleophilic attack by water.[1]

The Analytical Trap:

Many Certificates of Analysis (CoAs) rely on LC-MS. However, in an electrospray ionization (ESI) source, sulfonyl chlorides can undergo "in-source hydrolysis," showing a mass peak for the sulfonic acid (

Diagram 1: The Hydrolysis Trap & Validation Logic This diagram illustrates the degradation pathway and the decision logic required to avoid false positives in QC.

Caption: Pathway of hydrolytic degradation and the analytical "trap" where standard LC-MS fails to distinguish intrinsic impurities from method-induced artifacts.

Part 3: Quality Control (QC) Protocol

Do not accept a vendor's CoA at face value for this compound class. Upon receipt of the material, perform the following Self-Validating QC Protocol .

Visual Inspection (The "Brown Sludge" Test)

-

Pass: Off-white to pale yellow crystalline solid.

-

Fail: Dark brown, sticky, or oily solid. This indicates significant HCl generation and polymerization/decomposition. Reject immediately.

The Derivatization Assay (Gold Standard for Purity)

Direct HPLC of the chloride is risky. The most robust method is to convert the chloride to a stable sulfonamide immediately upon sampling.

-

Reagents: Benzylamine (excess), Anhydrous DCM, Triethylamine.

-

Procedure:

-

Dissolve ~10 mg of the received Quinoline-5-sulfonyl chloride in 1 mL dry DCM.

-

Add 2 equivalents of benzylamine and 2 equivalents of TEA.

-

Stir for 5 minutes (reaction is near instantaneous).

-

Run HPLC/LC-MS on the mixture.

-

-

Interpretation:

-

Peak A (Sulfonamide): Corresponds to active Sulfonyl Chloride.

-

Peak B (Sulfonic Acid): Corresponds to the hydrolyzed impurity (which will not react with benzylamine).

-

Calculation: The ratio of Peak A to Peak B accurately reflects the molar purity of the starting material.

-

Quantitative NMR (qNMR)

If derivatization is not feasible, run 1H-NMR in anhydrous CDCl3 (filtered through basic alumina to remove acid traces if necessary).

-

Diagnostic Shift: Look for the desulfonylation shift. The aromatic protons of the sulfonic acid will be shifted significantly compared to the chloride.

-

Quantification: Use an internal standard (e.g., dimethyl sulfone) to calculate absolute weight % purity.

Part 4: Supplier Landscape & Sourcing Strategy[1]

Suppliers for Quinoline-5-sulfonyl chloride generally fall into three tiers. Your choice depends on the scale and the required speed.

Table 1: Supplier Categorization Matrix

| Supplier Tier | Representative Vendors | Typical Purity | Lead Time | Best Use Case |

| Tier 1: Global Catalog | Sigma-Aldrich (Merck) , TCI Chemicals | >97% (High Reliability) | 1-3 Days | Bench-scale SAR, Reference Standards.[1] High cost but validated storage. |

| Tier 2: Research Specialists | AK Scientific (AKSci) , BLD Pharm , Combi-Blocks | 95-97% (Variable) | 1-7 Days | MedChem library synthesis (1g - 25g).[1] Good balance of cost/speed. |

| Tier 3: Bulk/Custom | Enamine , Apollo Scientific , Indagoo | Custom (98%+) | 2-4 Weeks | Process development, Scale-up (>100g).[1] Freshly synthesized batches. |

Sourcing Recommendation: For critical biological assays, prioritize Tier 1 or Tier 2 (US Stock) to minimize transit time. Long transit times from overseas warehouses (common with aggregators) increase the risk of thermal degradation during shipping.

Diagram 2: Strategic Sourcing Decision Tree Use this workflow to select the correct supplier type based on project phase.

Caption: Decision matrix for sourcing. Note the critical step of avoiding "Drop-ship" from overseas for small, urgent batches due to stability risks.[1]

Part 5: Handling & Storage Protocols

Once the material passes QC, maintaining its integrity is the responsibility of the lab.

-

Inert Atmosphere: Always handle under Nitrogen or Argon. The chloride is hygroscopic.

-

Storage: Store at -20°C or lower.

-

Solvent Choice: When using in synthesis, avoid nucleophilic solvents (water, alcohols) unless they are reactants. Use anhydrous DCM, THF, or DMF.

-

Stoichiometry: Because some hydrolysis is inevitable, calculate stoichiometry based on the active purity determined by your derivatization assay, not the weight of the solid.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16787232, Quinoline-5-sulfonyl chloride. Retrieved from [Link][1][2]

-

Musiol, R. et al. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. (Discusses hydrolysis artifacts in MS). Retrieved from [Link][1]

Sources

Unlocking the Therapeutic Potential of Quinoline Sulfonamides: A Technical Guide for Drug Discovery

Introduction: The Quinoline Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of the quinoline and sulfonamide moieties has given rise to a class of compounds with remarkable and diverse biological activities. The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to intercalate with DNA and interact with various enzymes.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry, imparts crucial physicochemical properties and acts as a versatile pharmacophore, notably as a zinc-binding group in metalloenzymes.[3] The combination of these two privileged structures in quinoline sulfonamides has yielded a plethora of compounds with potent anticancer, antimicrobial, and neuroprotective properties, making this scaffold a fertile ground for future drug discovery and development.[1][3][4] This technical guide will provide an in-depth exploration of the most promising research avenues for quinoline sulfonamides, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Part 1: Novel Anticancer Agents - Targeting Tumor Metabolism and Beyond